molecular formula C23H30N2O8S B3940812 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate

Cat. No. B3940812
M. Wt: 494.6 g/mol
InChI Key: XAYKUPYSEWXKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate is a chemical compound that has been used in scientific research for various purposes. It is a piperazine derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate involves its interaction with specific receptors in the brain. As a selective agonist of the 5-HT1A receptor, it activates this receptor and modulates the release of neurotransmitters such as serotonin and dopamine. This results in various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, it has been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate in lab experiments is its selectivity and potency towards specific receptors. This makes it a valuable tool for studying the function of these receptors and their role in various physiological and pathological conditions. However, one of the limitations is its potential toxicity and side effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the use of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate in scientific research. One of the most promising areas is in the development of new drugs for the treatment of psychiatric and neurological disorders. It has also been suggested as a potential tool for studying the role of specific receptors in the development of addiction and substance abuse disorders. Additionally, it has been proposed as a potential therapeutic agent for the treatment of various inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate is a valuable tool for scientific research. Its selective and potent activity towards specific receptors makes it a valuable tool for studying the function of these receptors and their role in various physiological and pathological conditions. However, further research is needed to fully understand its potential applications and limitations.

Scientific Research Applications

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine oxalate has been used in scientific research for various purposes. One of the most common applications is in the study of serotonin receptors. It has been found to be a potent and selective agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been used in the study of other receptors such as the dopamine D4 receptor and the sigma-1 receptor.

properties

IUPAC Name

1-ethylsulfonyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S.C2H2O4/c1-3-28(24,25)23-13-11-22(12-14-23)16-19-9-10-20(26-2)21(15-19)27-17-18-7-5-4-6-8-18;3-1(4)2(5)6/h4-10,15H,3,11-14,16-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYKUPYSEWXKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylsulfonyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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